N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a range of human tumor cell lines. Among them, certain compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Antibacterial and Antifungal Activities
Derivatives of 2-mercaptobenzimidazole, incorporating the acetamide moiety, demonstrated significant antibacterial and antifungal activities. These compounds were effective against a variety of microorganisms, indicating their potential as broad-spectrum antimicrobial agents (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).
Antimicrobial Agents
Research on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives revealed significant antibacterial activity. These compounds were synthesized and tested for their efficacy against various bacterial strains, showcasing their potential as effective antimicrobial agents (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Antimicrobial and Quantum Calculations
A study on the synthesis of novel sulphonamide derivatives explored their antimicrobial activity along with quantum calculations. These compounds displayed promising antimicrobial properties, and computational analysis provided insight into their reactivity and potential mechanism of action (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
pKa Determination and Drug Precursors
The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, contributing valuable data for their development as drug precursors. The study provided insights into the chemical properties critical for pharmaceutical development (M. Duran & M. Canbaz, 2013).
Mechanism of Action
Target of Action
The compound, N-benzyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the compound could potentially induce a variety of molecular and cellular effects.
Properties
IUPAC Name |
N-benzyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c23-18(16-9-5-2-6-10-16)14-26-20-22-17(13-25-20)11-19(24)21-12-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFMHDMHSQPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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